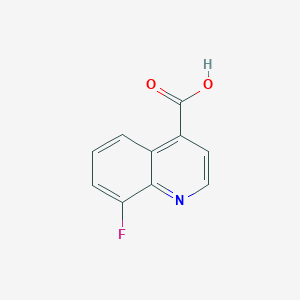

8-Fluoroquinoline-4-carboxylic acid

Description

Significance of Quinolone and Fluoroquinolone Scaffolds in Modern Medicinal Chemistry

The quinolone and fluoroquinolone scaffolds represent a cornerstone in modern medicinal chemistry, primarily due to their remarkable versatility and broad spectrum of biological activities. researchgate.net Initially recognized for their potent antibacterial effects, these bicyclic heterocyclic structures have become fundamental templates for the design and development of new therapeutic agents. nih.govnih.gov Fluoroquinolones are synthetic antibiotics effective against both Gram-negative and Gram-positive bacteria, making them crucial in treating serious and hospital-acquired infections where resistance to older drug classes is a concern. nih.gov Their mechanism of action typically involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication. nih.gov

The value of the quinolone scaffold extends far beyond its antibacterial applications. researchgate.net The core structure, with its potential for substitution at multiple positions (notably N-1, C-3, C-7, and C-8), serves as a privileged scaffold for lead generation in drug discovery. researchgate.netacs.org Researchers have successfully modified the basic quinolone nucleus to develop hybrid compounds and dual-action molecules, expanding their therapeutic potential. nih.gov Consequently, the quinolone framework is now a subject of intense investigation for its anticancer properties. nih.govresearchgate.net Certain derivatives have been shown to inhibit mammalian topoisomerase enzymes, which are overexpressed in some cancer cell lines, and to target other proteins involved in cancer cell proliferation like protein kinases. nih.govresearchgate.net The continuous publication of novel synthesis and derivatization methods underscores the scaffold's enduring importance and adaptability in medicinal chemistry. nih.gov

Historical Context and Evolution of Fluorinated Quinolone Carboxylic Acids

The history of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct isolated during the synthesis of the antimalarial drug chloroquine. nih.govacs.orgnih.gov This first-generation quinolone (technically a naphthyridone) had a narrow spectrum of activity, primarily against Gram-negative bacteria in urinary tract infections, and the rapid development of bacterial resistance limited its clinical utility. nih.govoup.com

A pivotal breakthrough occurred in the 1970s and 1980s with the introduction of fluorine into the quinolone structure, heralding the era of the fluoroquinolones. nih.govoup.com The addition of a fluorine atom at the C-6 position and a piperazinyl side-chain at the C-7 position dramatically expanded the spectrum of activity to include Gram-positive cocci and Pseudomonas aeruginosa, while also improving pharmacokinetic profiles. acs.orgoup.com Norfloxacin (B1679917), developed in 1978, was a key early example of this new class. oup.com It was followed by highly successful agents like ciprofloxacin (B1669076), patented in 1981. oup.com

This evolution continued through successive generations, with each new wave of compounds featuring molecular modifications designed to enhance potency, broaden the antibacterial spectrum, and improve distribution in tissues. oup.comnih.gov The development of trifluorinated quinolones, such as fleroxacin (B1672770) in 1986, marked a further step in this progression. oup.com The strategic manipulation of the core molecule, including substitutions at the C-8 position, has been a defining feature of the quinolone class's development over the past five decades. acs.org

| Key Milestone | Compound/Class | Year | Significance |

| Initial Discovery | Nalidixic Acid | 1962 | First-generation quinolone, narrow spectrum. nih.govnih.gov |

| First Fluoroquinolone | Flumequine | 1976 | First compound with a C-6 fluoro-group, improving Gram-positive activity. oup.com |

| Broad-Spectrum Introduction | Norfloxacin | 1978 | 6-fluoroquinolone with a piperazinyl group at C-7, enhanced activity. oup.com |

| Major Clinical Use | Ciprofloxacin | 1981 | A highly successful and widely used fluoroquinolone. oup.com |

| Third Generation | Fleroxacin | 1986 | The first trifluorinated quinolone, continuing the trend of development. oup.com |

Overview of 8-Fluoroquinoline-4-carboxylic Acid in Current Academic Literature

In academic and research literature, this compound appears less as a final therapeutic product and more as a crucial starting material or structural scaffold for the synthesis of more complex, biologically active molecules. Its utility lies in its defined chemical structure, which allows for targeted modifications to explore structure-activity relationships in novel compounds. The introduction of a fluorine atom at the C-8 position of the quinoline (B57606) ring is a strategic design choice, intended to explore how such a substitution influences binding interactions with biological targets without introducing significant steric hindrance. nih.gov

Research involving the 8-substituted quinoline core often focuses on developing new therapeutic agents. For instance, studies have described the synthesis of derivatives like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as precursors for novel antimicrobial agents. mdpi.comorientjchem.org In a related scaffold, the quinazoline (B50416) nucleus, the 8-fluoro substituent has been incorporated into molecules designed as selective Aurora A kinase inhibitors for potential anticancer applications. nih.gov In one study, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent lead compound that could induce apoptosis in cancer cells. nih.gov The free carboxylic acid group at the C-4 position is often essential for biological activity, as demonstrated in studies where its conversion to an ester form led to a significant drop in inhibitory potency. nih.gov

| Scaffold/Derivative | Target Application | Key Finding/Use |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Anticancer (Aurora A Kinase Inhibitor) | 8-fluoro group explored for binding; free carboxylic acid found to be essential for activity. nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Antimicrobial | Used as a synthon (building block) for new fluoroquinolone derivatives. mdpi.comorientjchem.org |

| 8-Hydroxyquinoline (B1678124) Derivatives | Antiviral, Antifungal | The position of the functional group (e.g., OH at C-8) significantly affects biological activity. nih.gov |

Identifying Key Research Gaps and Future Trajectories for this compound Investigations

A primary research gap is the limited body of literature on the specific biological activity profile of this compound as a standalone compound. While its derivatives are investigated, the parent acid itself is not extensively characterized for its intrinsic antimicrobial, anticancer, or other therapeutic properties. Most current research uses it as a foundational piece for more elaborate molecular architectures. nih.govmdpi.com

Future research trajectories are likely to continue leveraging this compound as a versatile chemical scaffold. A significant avenue for investigation is the systematic synthesis of new derivatives to probe its potential in oncology, a field where quinolone-based structures are showing increasing promise. nih.govresearchgate.net This includes the development of selective kinase inhibitors, where the 8-fluoro substitution could be key to achieving desired selectivity and binding. nih.gov

Furthermore, the C-3 carboxylic acid group is a well-known site for modification to create hybrid molecules with other pharmacologically active heterocycles, potentially leading to compounds with novel or enhanced mechanisms of action. nih.gov Future work could also focus on creating a broader library of 8-fluoroquinoline (B1294397) derivatives with varied substitutions at other positions to build a more comprehensive understanding of its structure-activity relationship. This could unlock its potential for treating a wider range of diseases beyond bacterial infections, including viral diseases and cancer. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQYQWOPXLPHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 8 Fluoroquinoline 4 Carboxylic Acid and Analogues

Established Synthetic Pathways for Quinoline-4-carboxylic Acids

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to quinoline-4-carboxylic acids. These methods often involve the condensation of anilines with dicarbonyl compounds or their equivalents, followed by cyclization.

Cyclocondensation Reactions in Fluoroquinoline Synthesis

Cyclocondensation reactions are fundamental to the synthesis of quinoline structures, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water. In the context of fluoroquinoline synthesis, these reactions often utilize fluorinated anilines as key starting materials. For instance, the reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid serves as a direct, one-step method to construct the fluoroquinoline ring system. The polyphosphoric acid acts as both a solvent and an acidic catalyst in this process.

Another significant cyclocondensation approach is the Gould-Jacobs reaction. This method begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate, which, after a series of steps including cyclization, hydrolysis, and decarboxylation, yields a 4-hydroxyquinoline. Adapting this reaction with fluorinated anilines provides a pathway to fluoro-substituted quinoline cores.

Pfitzinger Reaction and Microwave-Assisted Modifications for Quinoline-4-carboxylic Acid Formation

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521). The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by the formation of an imine and subsequent enamine, which then cyclizes and dehydrates to form the quinoline ring. The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl compound.

To enhance the efficiency and sustainability of this process, microwave-assisted modifications have been developed. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. For example, the Pfitzinger reaction of isatins with sodium pyruvate (B1213749) in water under microwave irradiation provides a rapid and efficient route to quinoline-2,4-dicarboxylic acids. This method aligns with the principles of green chemistry by using water as a solvent and reducing energy consumption.

Precursors and Intermediate Compounds in 8-Fluoroquinoline-4-carboxylic Acid Synthesis

The successful synthesis of this compound hinges on the availability and reactivity of key precursors and intermediates. Fluorinated isatins and specific dicarbonyl compounds are central to many synthetic routes.

Synthesis of Fluorinated Isatins and Glyoxylic Acid Derivatives

Fluorinated isatins are crucial starting materials for introducing the fluorine atom at the desired position on the quinoline ring. The synthesis of these compounds can be achieved through various methods. One common approach involves the alkylation of a commercially available 5-fluoro-isatin sodium salt with appropriate benzyl (B1604629) halides to produce N-substituted fluorinated isatins. The synthesis and biological evaluation of various fluorinated isatins have been a subject of considerable research.

Glyoxylic acid and its derivatives are important precursors in certain synthetic strategies for quinoline-4-carboxylic acids. In some pathways, glyoxylic acid can react with anilines to form intermediates that subsequently cyclize. For instance, the reaction of the sodium salt of 2-amino-5-fluorophenyl glyoxylic acid with 3-oxo-3-phenylpropanamides leads to the formation of fluorinated quinoline-4-carboxylic acids. It is

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound is crucial for its application in various research and development fields. Optimization of reaction conditions is a critical step to maximize product yield, minimize reaction times, and ensure the economic and environmental sustainability of the process. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst and Solvent Selection

The selection of an appropriate catalyst and solvent system is paramount in the synthesis of quinoline derivatives. For instance, in the synthesis of related quinolone carboxylic acid derivatives, a nanoporous isopolyoxomolybdate catalyst, specifically (NH4)42[MoVI72MoV60O372(CH3COO)30(H2O)72], has been shown to be highly effective. jmcs.org.mx The use of this catalyst in refluxing water has demonstrated high efficiency, leading to excellent product yields. jmcs.org.mx The choice of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and environmental friendliness. jmcs.org.mx

In other related syntheses, such as that of 8-bromoquinazoline-4-carboxylic acid, Lewis acids like ferric chloride (FeCl3) or aluminum chloride (AlCl3) are screened to enhance regioselectivity. The use of polar aprotic solvents such as dimethylformamide (DMF) can improve the solubility of reactants and reaction kinetics.

For the cyclization step in the formation of quinazoline (B50416) rings, which are structurally similar to quinolines, catalysts like tin tetrachloride (SnCl4) have been employed. nih.gov The final hydrolysis of an ester to yield the carboxylic acid is often achieved using a base in an alcohol-based solvent system. nih.gov

Temperature and Reaction Time

Reaction temperature and duration are interdependent parameters that significantly influence the yield and purity of the final product. For the synthesis of 8-fluoroquinoline-4-carbaldehyde, a precursor to the carboxylic acid, the reaction is conducted at reflux temperature for 2.5 hours. chemicalbook.com

In the synthesis of other fluoroquinolone derivatives, heating at temperatures between 75-80°C for extended periods (144-156 hours) has been reported for nucleophilic substitution reactions. mdpi.com However, optimization studies on similar quinolone carboxylic acids have shown that with an effective catalyst, reaction times can be significantly reduced to as little as 30 minutes while achieving high yields. jmcs.org.mx Temperature control is also critical to minimize the formation of by-products. For example, maintaining a temperature of 0–5°C during certain reaction steps can prevent undesirable side reactions like di-bromination in analogous syntheses.

Impact of Reaction Parameters on Yield

Systematic optimization of reaction parameters has a direct and substantial impact on the final yield of this compound and its analogues. The following table summarizes findings from studies on related compounds, illustrating the effect of different conditions on yield.

| Starting Material/Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-halo-6-fluoroquinolone-3-carboxylic acids | {Mo132} nanoporous isopolyoxomolybdate | Water | Reflux | 0.5 | 97 | jmcs.org.mx |

| N-phenylbenzimidoyl chloride derivatives | Tin tetrachloride | Not specified | Heating | Not specified | Not specified | nih.gov |

| 8-Fluoro-4-methylquinoline | Selenium dioxide | 1,4-dioxane/water | Reflux | 2.5 | Not specified | chemicalbook.com |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Sodium hydrogen carbonate | 50% aqueous ethanol | 75-80 | 144-156 | Not specified | mdpi.com |

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methanolic HCl | Methanol | Not specified | Not specified | 93 | mdpi.com |

This table presents data from the synthesis of related quinoline and quinazoline derivatives to illustrate the impact of reaction conditions on yield.

Structure Activity Relationship Sar Studies of 8 Fluoroquinoline 4 Carboxylic Acid and Analogues

Pharmacophoric Significance of the Quinolone-4-carboxylic Acid Core

The quinolone-4-carboxylic acid motif is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This scaffold serves as a fundamental framework for a diverse array of biologically active molecules, extending beyond its traditional antibacterial role to include antitumor, anti-HIV, and cannabinoid receptor modulating activities. nih.gov Its value lies in its synthetic accessibility and the presence of multiple points for functionalization, which allows for the systematic modification of its physicochemical and pharmacological properties. nih.gov

The core pharmacophore essential for antibacterial activity is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety. This structural unit is crucial for the binding of these molecules to their bacterial targets, DNA gyrase and topoisomerase IV. nih.govasm.org The planar, bicyclic system of the quinolone ring facilitates intercalation into the bacterial DNA, a key step in the mechanism of action. nih.gov The arrangement of the keto group at position 4 and the carboxylic acid at position 3 is fundamental for the chelation of a magnesium ion, which in turn bridges the drug to the enzyme-DNA complex, ultimately leading to the inhibition of DNA replication and transcription. nih.gov

Positional Effects of Fluorine Substitution in the Quinoline (B57606) Ring (e.g., at C-8)

The introduction of a fluorine atom into the quinolone ring has been a pivotal strategy in enhancing antibacterial potency. While a fluorine at the C-6 position is a hallmark of the highly successful fluoroquinolone class, substitution at other positions, including C-8, also profoundly impacts activity. asm.orgnih.gov

A fluorine atom at the C-8 position has been shown to increase the potency of quinolone derivatives against eukaryotic topoisomerase II. This suggests a direct contribution of the C-8 fluorine to the drug's interaction with the enzyme. Furthermore, the presence of a halogen at C-8 can influence the drug's phototoxicity, a known class effect of fluoroquinolones.

The electronic properties of the fluorine atom, with its high electronegativity, can alter the charge distribution within the quinoline ring system. This can affect the molecule's ability to interact with its biological target. Moreover, the steric bulk of the C-8 substituent, even a relatively small fluorine atom, can induce conformational changes in the quinolone core, which in turn affects its binding affinity and biological activity.

Critical Role of the Carboxylic Acid Group at Position 4 for Biological Activity

The carboxylic acid group at the C-3 position (erroneously referred to as position 4 in the heading, the correct position is C-3 for the carboxylic acid and C-4 for the keto group which together form the key pharmacophore) is indispensable for the biological activity of quinolones. nih.govaujmsr.com This acidic moiety, in conjunction with the adjacent keto group at C-4, forms the critical binding site for a water-magnesium ion bridge that connects the drug to the DNA-enzyme complex. nih.gov This interaction is fundamental for the stabilization of the cleaved DNA strands, preventing their re-ligation and ultimately leading to bacterial cell death.

Esterification or removal of the carboxylic acid group results in a significant loss of antibacterial activity, highlighting its essential role in the pharmacophore. nih.gov The anionic nature of the carboxylate at physiological pH is crucial for the electrostatic interactions within the binding pocket of the target enzymes.

Influence of Substituents on the Nitrogen-1 Position (N1)

Substituents at the N-1 position of the quinolone ring play a significant role in modulating the antibacterial spectrum and potency. asm.org The introduction of a cyclopropyl (B3062369) group at this position, as seen in ciprofloxacin (B1669076), is particularly advantageous and leads to a substantial increase in activity against a broad range of bacteria. Other alkyl and aryl substituents have also been explored, with their size and nature influencing the drug's pharmacokinetic and pharmacodynamic properties.

The N-1 substituent can exert steric effects that influence the conformation of the entire quinolone molecule. For instance, steric repulsion between a bulky N-1 substituent and a substituent at the C-8 position can lead to a distortion of the planarity of the quinolone core. nih.gov This conformational strain can, in some cases, enhance activity by optimizing the orientation of other key functional groups for binding to the target enzymes.

Table 1: Influence of N-1 Substituents on Antibacterial Activity

| N-1 Substituent | General Effect on Antibacterial Activity | Reference |

| Cyclopropyl | Significant enhancement of broad-spectrum activity | asm.org |

| Ethyl | Generally maintains good activity | asm.org |

| Fluorovinyl | Z-isomers show more potent activity than E-isomers | drugbank.com |

| Aryl groups | Activity is dependent on the specific aryl substituent | asm.org |

Impact of Structural Modifications at Carbon-2 Position

The C-2 position of the quinolone ring is generally considered intolerant to substitution. Structural modifications at this position typically lead to a decrease or complete loss of antibacterial activity. aujmsr.com This is likely due to steric hindrance, as this position is in close proximity to the site of interaction with the DNA-enzyme complex. A hydrogen atom at the C-2 position is considered optimal for maintaining the necessary conformation for effective binding. In some instances, the carbon at C-2 has been replaced with a nitrogen atom, but the introduction of substituent groups at this position remains a significant challenge in the design of active quinolone analogues.

Modulation of Activity via Substitutions at Carbon-7 Position

The C-7 position is a key site for structural modification to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. asm.org A wide variety of substituents, most commonly nitrogen-containing heterocycles like piperazine (B1678402) and pyrrolidine, have been introduced at this position. nih.gov

The nature of the C-7 substituent directly influences the drug's interaction with DNA gyrase and topoisomerase IV. nih.gov Bulky substituents at this position can enhance activity by providing additional binding interactions with the enzyme. nih.govnih.gov Furthermore, the C-7 substituent can affect the drug's ability to penetrate the bacterial cell wall and can also influence its susceptibility to efflux pumps, a common mechanism of bacterial resistance. researchgate.net Interestingly, modifications at the C-7 position have been shown to alter the primary target of the fluoroquinolone, shifting it from topoisomerase IV to DNA gyrase in some cases. nih.gov

Table 2: Effect of C-7 Substituents on Fluoroquinolone Properties

| C-7 Substituent | Effect on Activity/Properties | Reference |

| Piperazine | Broad-spectrum activity | nih.gov |

| Pyrrolidine | Potent activity, particularly against Gram-positive bacteria | nih.gov |

| Benzimidazol-1-yl | Improved inhibition of Gram-negative strains | nih.gov |

| Benzenesulfonylamido-piperazinyl | Enhanced activity against S. pneumoniae and altered target preference | nih.gov |

Conformational Analysis and Steric Hindrance Effects on Biological Activity

The three-dimensional conformation of the quinolone molecule is a critical determinant of its biological activity. The planarity of the quinolone core is important for intercalation with DNA, but some degree of flexibility and specific conformational arrangements are necessary for optimal interaction with the target enzymes. nih.gov

Steric hindrance between substituents, particularly between those at the N-1 and C-8 positions, can significantly impact the molecule's conformation. nih.gov For example, a bulky substituent at N-1 in proximity to a C-8 substituent can cause a non-planar distortion of the quinolone ring system. This "skewing" of the core can rigidly orient other substituents, such as the C-7 ring, and restrict their rotational freedom. nih.gov While significant steric clash can be detrimental, a certain degree of conformational strain can be beneficial, leading to a more favorable orientation for binding within the active site of the enzyme and enhancing antibacterial potency. Computational modeling and energy minimization studies have been instrumental in understanding these complex conformational effects and their influence on the structure-activity relationships of fluoroquinolones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Fluoroquinoline-4-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the realm of drug discovery, QSAR models are invaluable tools for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. nih.gov For quinolone derivatives, including those related to this compound, QSAR studies have been instrumental in elucidating the structural requirements for antibacterial potency. nih.govtandfonline.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is generated that correlates a selection of these descriptors with the observed biological activity. nih.gov

A crucial aspect of QSAR modeling is its validation to ensure robustness and predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds that were not used in the model's development (yielding a predictive R² or R²ext value). tandfonline.com A statistically significant and validated QSAR model can then be used to predict the activity of new, untested compounds and guide the synthesis of more potent analogues.

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on closely related quinolone analogues. For instance, a QSAR study on a series of quinolone-triazole derivatives against Staphylococcus aureus provides a clear example of this methodology. tandfonline.com

In this representative study, a QSAR model was developed using the stepwise multiple linear regression method. The final equation for the antibacterial activity against S. aureus is as follows:

pMIC = 6.134 + 3.883 * qN1(triazole) + 1.291 * qC7(quinolone) - 0.998 * lC4=O - 0.011 * δC3-COOH

The statistical parameters for this model were reported as:

n = 31

R² = 0.889

R²adj = 0.873

F = 56.46

Q²LOO = 0.853

R²ext = 0.938

The high values for the correlation coefficient (R²), the cross-validation coefficient (Q²LOO), and the external validation coefficient (R²ext) indicate a robust and predictive model. tandfonline.com

The molecular descriptors identified in this model as being significant for the antibacterial activity are:

qN1(triazole): The partial atomic charge on the first nitrogen atom of the triazole ring.

qC7(quinolone): The partial atomic charge on the seventh carbon atom of the quinolone nucleus.

lC4=O: The bond length of the carbonyl group at the C4 position.

δC3-COOH: The ¹³C-NMR chemical shift of the carboxylic acid group at the C3 position.

The positive coefficients for qN1(triazole) and qC7(quinolone) suggest that an increase in the partial positive charge on these atoms enhances the antibacterial activity. Conversely, the negative coefficients for lC4=O and δC3-COOH indicate that a shorter C4 carbonyl bond length and a lower ¹³C-NMR chemical shift for the C3-carboxylic acid are favorable for higher activity.

The following table presents a selection of the quinolone-triazole derivatives from the study, along with their experimental and predicted antibacterial activities against S. aureus.

| Compound | Substituent (R) | Experimental pMIC | Predicted pMIC |

|---|---|---|---|

| 1 | -H | 1.00 | 1.05 |

| 2 | -CH₃ | 1.30 | 1.28 |

| 3 | -C₂H₅ | 1.60 | 1.55 |

| 4 | -Cl | 1.90 | 1.85 |

| 5 | -F | 2.00 | 2.02 |

| 6 | -OCH₃ | 1.45 | 1.41 |

This example demonstrates the power of QSAR in identifying key structural features that modulate the biological activity of quinolone derivatives. Such models provide a rational basis for the design of new compounds with potentially enhanced antibacterial efficacy. The insights gained from these studies, even on analogous series, can inform the strategic modification of the this compound scaffold to develop novel and more effective antibacterial agents.

Mechanistic Investigations of 8 Fluoroquinoline 4 Carboxylic Acid Action

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

Fluoroquinolones, the class of synthetic antibacterial agents to which 8-fluoroquinoline-4-carboxylic acid belongs, exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. nih.gov DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. nih.govyoutube.com Topoisomerase IV, comprised of ParC and ParE subunits, is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following replication. oup.comnih.gov

The fundamental mechanism of action involves the fluoroquinolone molecule binding to the enzyme-DNA complex. oup.com This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved, forming a ternary complex of the drug, the enzyme, and the DNA. oup.comnih.gov By stabilizing these DNA strand breaks, the fluoroquinolones effectively act as "molecular doorstops," creating a physical barrier that blocks the movement of the DNA replication fork and DNA ligation, thereby inhibiting DNA synthesis and leading to bacterial cell death. oup.comnih.gov The formation of these complexes is reversible but ultimately leads to the release of lethal double-strand DNA breaks. researchgate.net

Different fluoroquinolones may exhibit varying preferences for these two enzymes. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive. oup.comnih.gov Newer agents in this class often show more balanced activity against both enzymes. oup.com

| Target Enzyme | Subunits | Primary Function | Effect of Inhibition |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA, removes positive supercoils. nih.govyoutube.com | Inhibition of DNA replication and transcription. oup.com |

| Topoisomerase IV | ParC, ParE | Decatenation (separation) of daughter chromosomes. oup.comnih.gov | Failure of chromosome segregation into daughter cells. oup.com |

Specificity towards GyrA and GyrB Subunits

DNA gyrase is a heterotetramer with an A2B2 structure, formed by two GyrA and two GyrB subunits. nih.gov The GyrA subunits are responsible for the DNA breakage and reunion activity and contain the active site tyrosine residue (Tyr122 in E. coli) that forms a transient covalent bond with the DNA. nih.govnih.gov This region, known as the quinolone resistance-determining region (QRDR), is the primary site of interaction for the drug. nih.gov The GyrB subunits possess the ATPase activity that powers the supercoiling reaction and provide support for DNA binding. nih.govnih.gov

Fluoroquinolones interact specifically with these subunits within the DNA-gyrase complex. Crystal structures reveal that the drug molecule intercalates into the cleaved DNA at the site of the nicks introduced by the enzyme. nih.gov The C-7 ring system of the fluoroquinolone interacts with the GyrB subunit, while other parts of the molecule interact with the GyrA subunit and the DNA itself. nih.gov Mutations in the QRDR of the gyrA gene are a common mechanism of bacterial resistance, as they can reduce the binding affinity of the fluoroquinolone to the complex. nih.govyoutube.com Research has also identified the existence of a second, alternative binding mode that bridges the GyrA-GyrA interface, a discovery that may point to a previously unknown type of cleaved complex and contribute to understanding the rapid bactericidal activity of these compounds. nih.gov

Molecular Basis of Kinase Inhibition (e.g., Aurora A Kinase)

While primarily known as antibacterial agents, the quinoline (B57606) scaffold has been explored for its potential as an anticancer agent, partly through the inhibition of eukaryotic protein kinases. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of the cell cycle, playing a critical role in mitosis. nih.gov Dysregulation of Aurora kinase A, in particular, can lead to chromosomal instability and is associated with various cancers. nih.gov

Research into quinazoline (B50416) derivatives, which are structurally related to quinolines, has demonstrated their potential as kinase inhibitors. A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a compound with the same 8-fluoro-4-carboxylic acid core, identified it as a potent and selective inhibitor of Aurora A kinase. nih.govnih.govresearchgate.net Molecular docking studies of this compound revealed that it fits into the main pocket of the kinase's active site, forming key binding interactions with amino acid residues. nih.govresearchgate.net This inhibition of Aurora A kinase leads to cell cycle arrest and induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The selectivity for Aurora A over other kinases, such as Aurora B, is a critical aspect of its potential therapeutic value. nih.gov

| Kinase Target | Investigated Compound | Biological Effect |

| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Inhibition of kinase activity, cell cycle arrest at G1 phase, induction of apoptosis. nih.govnih.gov |

| Panel of 14 Kinases | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Demonstrated selectivity for Aurora A over other kinases. nih.govnih.gov |

Ligand-Target Interactions: Metal-Water-Amino Acid Complex Formation

Quinolone compounds, including this compound, possess chemical functional groups that enable them to act as effective chelating agents for metal ions. nih.gov The key sites for metal binding are the carbonyl oxygen at the 4-position and one of the oxygen atoms of the deprotonated carboxylic acid group at the 3-position. nih.govnih.gov This allows them to form stable bidentate complexes with a variety of divalent and trivalent metal ions, such as Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, and Fe³⁺. nih.gov

The formation of these metal complexes is crucial to the mechanism of action. It is believed that a magnesium-water bridge helps mediate the interaction between the fluoroquinolone and the bacterial topoisomerase enzymes. researchgate.net The quinolone binds to the metal ion, which in turn interacts with specific amino acid residues within the enzyme's active site, stabilizing the ternary drug-enzyme-DNA complex. researchgate.net The coordination geometry of these complexes can vary, often resulting in octahedral or square-planar structures, and may involve water molecules in the axial positions of the coordination sphere. nih.govresearchgate.net The ability to form these intricate metal-water-amino acid complexes is a defining feature of the ligand-target interactions of this class of compounds. nih.govmdpi.com

DNA Cleavage and Antiproliferative Mechanisms

The DNA cleavage central to the antibacterial action of fluoroquinolones is also implicated in their antiproliferative properties against cancer cells. researchgate.netnih.gov While the primary targets in bacteria are DNA gyrase and topoisomerase IV, the analogous enzymes in eukaryotes are topoisomerase I and topoisomerase II. The mechanism is thought to be similar: the compounds inhibit eukaryotic topoisomerase II, leading to the stabilization of DNA breaks and ultimately triggering apoptosis. nih.gov

Novel fluoroquinolone derivatives have been synthesized and evaluated for their anticancer activity. For instance, a series of 7,8-ethylene diamine chelator-lipophilic fluoroquinolones demonstrated potent antiproliferative activity against several colorectal cancer cell lines. nih.gov The strong antiproliferative effects, coupled with weak antibacterial activity, support the hypothesis that the mechanism involves the inhibition of eukaryotic topoisomerase II rather than bacterial topoisomerases. nih.gov The activity of one of the most potent compounds in this series approached nanomolar efficacy, highlighting the potential of the fluoroquinolone scaffold in developing new anticancer agents. nih.gov

| Cell Line | Compound | IC₅₀ (μM) |

| HCT116 (Colorectal Cancer) | Compound 4a | 0.6 nih.gov |

| SW620 (Colorectal Cancer) | Compound 4a | 0.16 nih.gov |

| HT29 (Colorectal Cancer) | Compound 4a | >10 nih.gov |

| CACO2 (Colorectal Cancer) | Compound 4a | >10 nih.gov |

| SW480 (Colorectal Cancer) | Compound 4a | >10 nih.gov |

| Compound 4a is a 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivative. |

Proposed Novel Mechanisms of Action for Fluoroquinolones

While the inhibition of topoisomerases is the well-established primary mechanism of action for fluoroquinolones, ongoing research suggests additional or alternative mechanisms may contribute to their efficacy and the development of resistance. oup.commdpi.com

One area of investigation involves targeting topoisomerases at allosteric sites, away from the traditional DNA intercalation site. nih.gov These non-intercalating inhibitors could potentially evade existing resistance mechanisms that rely on mutations in the active site. nih.gov Another novel finding is the discovery of a second, distinct binding mode for fluoroquinolones on the gyrase-DNA complex, which may involve a different conformation of the cleaved complex and could be key to the rapid cell-killing effect. nih.gov

Furthermore, the broader cellular response to fluoroquinolones is under investigation using advanced techniques like proteomics. mdpi.com This research explores how bacteria employ diverse strategies such as tolerance and persistence to survive antibiotic treatment, which are distinct from classical resistance. mdpi.com Understanding these complex survival networks and identifying novel protein targets or pathways affected by fluoroquinolones could lead to the development of new strategies to combat antimicrobial resistance. mdpi.commdpi.com

Advanced Characterization and Spectroscopic Analysis of 8 Fluoroquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum of 8-Fluoroquinoline-4-carboxylic acid, the protons are expected to appear in distinct regions. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm range. libretexts.org The aromatic protons on the quinoline (B57606) ring system would resonate between 7.0 and 9.0 ppm. Their precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) are influenced by the positions of the fluorine atom and the carboxylic acid group. The fluorine atom at the C-8 position will induce through-space and through-bond coupling with adjacent protons, leading to more complex splitting patterns.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 160 and 180 ppm. libretexts.org The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 110-160 ppm). The carbon atom directly bonded to the fluorine (C-8) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. Other carbons in proximity to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. thieme-connect.de

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table is based on general principles and data for analogous structures. Actual values may vary.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Aromatic-H (Quinoline) | 7.0 - 9.0 | Multiplets, Doublets |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table is based on general principles and data for analogous structures. Actual values may vary.

| Carbon | Expected Chemical Shift (ppm) | Key Feature |

| -COOH | 160 - 180 | Carbonyl Carbon |

| Aromatic-C (Quinoline) | 110 - 160 | Aromatic Region |

| C-8 | ~150 - 160 | Large C-F Coupling |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹. orgchemboulder.com This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers. spectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching absorptions of the aromatic ring.

Another key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which generally appears between 1690 and 1760 cm⁻¹. orgchemboulder.com The exact position can be influenced by conjugation with the quinoline ring system. spectroscopyonline.com The spectrum will also feature C-O stretching vibrations between 1210 and 1320 cm⁻¹ and O-H bending vibrations. orgchemboulder.com Furthermore, the presence of the fluorine substituent is confirmed by a C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region, though it may overlap with other peaks. rjpn.orgresearchgate.net The aromatic C=C stretching vibrations of the quinoline ring are expected in the 1400-1600 cm⁻¹ range. rjpn.org

Table 3: Expected IR Absorption Bands for this compound This table is based on characteristic frequencies for the functional groups present.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Fluoro Aromatic | C-F Stretch | 1000 - 1400 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₆FNO₂), the molecular weight is 191.16 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight, in this case, 191. Aromatic compounds like quinoline typically show a prominent molecular ion peak due to their stability. libretexts.org

The fragmentation of carboxylic acids follows predictable pathways. Common fragmentation patterns include the loss of a hydroxyl radical (-OH), resulting in a peak at [M-17], and the loss of the entire carboxyl group (-COOH), leading to a significant peak at [M-45]. libretexts.orgyoutube.com Another characteristic fragmentation pathway for quinolones involves the loss of carbon dioxide (CO₂) or water (H₂O). researchgate.netresearchgate.net The fragmentation of the quinoline ring itself can also produce a series of characteristic ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Based on the molecular weight and common fragmentation patterns for aromatic carboxylic acids.

| m/z Value | Identity | Description of Loss |

| 191 | [M]⁺ | Molecular Ion |

| 174 | [M-OH]⁺ | Loss of hydroxyl radical |

| 146 | [M-COOH]⁺ | Loss of carboxyl group |

| 173 | [M-H₂O]⁺ | Loss of water |

| 163 | [M-CO]⁺ | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound, being an extended aromatic and conjugated system, is expected to exhibit strong absorption in the UV region.

Fluoroquinolones typically display multiple absorption bands in their UV-Vis spectra corresponding to π → π* transitions within the aromatic nucleus. mdpi.com For similar fluoroquinolone compounds, absorption maxima are often observed in the range of 270-340 nm. mdpi.com The presence of the carboxylic acid group and the fluorine atom can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoline structure. The specific solvent used can also influence the exact position and intensity of these peaks.

Table 5: Expected UV-Vis Absorption Maxima for this compound This table is based on data for analogous fluoroquinolone structures.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~270 - 290 | Quinoline Ring System |

| π → π | ~320 - 340 | Extended Conjugated System |

Raman Spectroscopy as an Analytical Tool for Fluoroquinolone Characterization

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and skeletal vibrations, making it particularly useful for characterizing the core structures of molecules. researchgate.net

For fluoroquinolones, Raman spectroscopy can clearly identify characteristic peaks for the pyridone nucleus, the carboxylic acid group, and the fluorine substituent. researchgate.net The C-F bond vibration, which can be difficult to assign definitively in IR due to overlap, often gives a strong and characteristic signal in the Raman spectrum, typically in the 500-800 cm⁻¹ range for aromatic fluoro-organic compounds. researchgate.net Other key signals include the symmetric stretching of the carboxylate group and various ring breathing modes of the quinoline structure. The non-destructive nature of Raman spectroscopy and its minimal interference from water make it a powerful tool for analyzing fluoroquinolone compounds. researchgate.net

Table 6: Expected Raman Shifts for this compound This table is based on characteristic frequencies for the functional groups and core structure.

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Quinoline Ring | Ring Breathing/Deformation | ~1300 - 1600 |

| Carboxylic Acid | C=O Stretch | ~1650 - 1750 |

| Carboxylic Acid | O-C-O Symmetric Stretch | ~1400 - 1450 |

| Fluoro Aromatic | C-F Symmetric Stretch | ~700 - 800 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a potential drug molecule and its biological target, such as an enzyme or receptor.

Analysis of Binding Modes with DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, two essential bacterial type IIA topoisomerase enzymes involved in DNA replication, repair, and recombination. nih.govnih.gov Molecular docking studies have been crucial in visualizing the binding interactions within the active sites of these enzymes. The core mechanism involves the fluoroquinolone molecule stabilizing the enzyme-DNA cleavage complex, which leads to breaks in the bacterial chromosome and subsequent cell death. johnshopkins.edu

The binding is typically mediated by a magnesium ion (Mg²⁺) coordinated by water molecules, which forms a bridge between the C3-carboxylic acid and C4-keto groups of the quinolone and key amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme, such as Serine and an acidic residue (e.g., Aspartic acid or Glutamic acid). nih.gov For Gram-negative bacteria, DNA gyrase is the primary target, while for most Gram-positive bacteria, it is topoisomerase IV. nih.gov

Docking studies of various fluoroquinolone derivatives into the active site of E. coli DNA gyrase (PDB ID: 2XCT) and topoisomerase IV have revealed these critical interactions. nih.govresearchgate.net For instance, the docking of DOTA-fluoroquinolone derivatives showed a good binding profile toward both enzymes. researchgate.net Similarly, studies on levofloxacin (B1675101) carboxamides docked against the DNA gyrase enzyme (PDB code: 4DUH) also demonstrated significant binding affinities, highlighting the importance of hydrogen bonds and other short-contact forces with amino acid residues in the active site. uomustansiriyah.edu.iq Although specific docking scores for the parent 8-fluoroquinoline-4-carboxylic acid are not detailed in these studies, the consistent binding mode across its derivatives underscores the foundational role of the quinolone scaffold in targeting these enzymes.

| Derivative/Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Ciprofloxacin (B1669076) | Human Topoisomerase IIα | -6.54 | GLN773 | nih.gov |

| Gatifloxacin | Human Topoisomerase IIα | -6.86 | GLN773 | nih.gov |

| Moxifloxacin | Human Topoisomerase IIα | -7.70 | GLN773 | nih.gov |

| Levofloxacin | Human Topoisomerase IIβ | -11.78 | ASP479, SER480 | nih.gov |

| Ofloxacin (B1677185) | Human Topoisomerase IIβ | -11.80 | ASP479, SER480 | nih.gov |

| Analogue 902b | E. coli DNA Gyrase | -13.81 | Not Specified | acs.org |

| Analogue 9699f | E. coli DNA Gyrase | -12.95 | Not Specified | acs.org |

Note: The table presents data for various fluoroquinolone derivatives to illustrate typical binding affinities with topoisomerases.

Exploration of Binding Interactions with Kinase Active Sites

Beyond antibacterial targets, quinoline (B57606) derivatives have been explored as inhibitors of other enzymes, such as kinases, which are pivotal in cell signaling and are often implicated in cancer. Molecular docking has been used to investigate the potential of fluoroquinolone-like structures to bind to the ATP-binding site of kinases.

A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative containing the 8-fluoro-4-carboxylic acid moiety, explored its binding mode with Aurora A kinase (PDB ID: 3P9J). nih.gov The results showed that this compound could fit into the active site, with the quinazoline (B50416) ring enhancing the binding. The free carboxylic group was identified as crucial for ATP competitive binding, likely forming hydrogen bond interactions with key amino acid residues in the active site. nih.gov The docking results indicated significant binding into the main pocket, suggesting that the 8-fluoro-substituted quinazoline/quinoline scaffold is a promising starting point for designing selective kinase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and binding dynamics of a ligand-receptor complex over time. MD simulations were performed on a novel fluoroquinolone, compound 9FQ, in a complex with DNA and E. coli DNA gyrase. nih.gov These simulations are used to evaluate the stability of the ligand within the ternary complex. nih.gov The results from such simulations can identify the regions of the molecule that contribute most significantly to the binding enthalpy, providing a more refined understanding of the interaction. nih.gov The stability of interactions between potential inhibitors and their target proteins, assessed over simulations typically lasting for nanoseconds, supports the initial findings from molecular docking and helps validate the stability of the predicted binding mode. acs.orgresearchgate.net

Quantum Chemical Calculations: HOMO/LUMO Analysis and Molecular Electrostatic Potentials (MEPs)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. nih.gov

For fluoroquinolones, the HOMO-LUMO energy gap influences their chemical interactions and stability. nih.gov A study on various fluoroquinolones calculated these properties, showing how structural modifications affect the electronic profile. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For fluoroquinolones, the MEP map typically shows negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating these are sites for electrophilic attack or hydrogen bonding, which is consistent with their role in binding to the Mg²⁺ ion in the enzyme active site. nih.gov The nitrogen atoms in the quinoline ring system are often identified as nucleophilic parts of the molecule. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ciprofloxacin | -5.99 | -1.72 | 4.27 | nih.gov |

| Moxifloxacin | -5.69 | -1.53 | 4.16 | nih.gov |

| Levofloxacin | -5.97 | -1.74 | 4.23 | nih.gov |

| Gatifloxacin | -5.73 | -1.63 | 4.10 | nih.gov |

Note: This table provides representative HOMO-LUMO data for common fluoroquinolones to illustrate the electronic properties of this class of compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can be considered for development, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's likely behavior in the body. These predictions are based on the molecule's structure and physicochemical properties.

For fluoroquinolone derivatives, ADMET predictions are a standard part of the early drug discovery process. researchgate.net Studies on DOTA-fluoroquinolone derivatives indicated that most of the synthesized compounds followed Lipinski's "rule of five" and possessed good drug-like properties. researchgate.net Similarly, ADME predictions for various fluoroquinolones showed favorable pharmacokinetic profiles. nih.gov These predictions typically assess properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity. While specific ADMET data for this compound is not available in the reviewed literature, the general findings for its derivatives suggest that this scaffold is amenable to modifications that can result in favorable drug-like properties.

Design, Synthesis, and Evaluation of Novel Analogues and Hybrid Molecules Based on the 8 Fluoroquinoline 4 Carboxylic Acid Scaffold

Rational Design Principles for Enhanced Efficacy, Selectivity, and Reduced Resistance

The development of new drugs based on the 8-fluoroquinoline-4-carboxylic acid scaffold is guided by rational design principles aimed at optimizing molecular interactions with biological targets. A primary goal is to enhance efficacy by modifying the structure to improve binding affinity to essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication. la.govrsc.org For instance, the substituent at the R⁷ position of the quinolone ring is crucial as it directly interacts with these enzymes and significantly influences the drug's potency and spectrum of activity. nih.gov

Selectivity is another critical design consideration. In anticancer applications, analogues are designed to selectively inhibit specific isoforms of enzymes, such as Aurora A kinase over Aurora B, to minimize side effects. nih.govmdpi.comnih.gov This can be achieved through structural simplification, where bulky side chains are removed to allow the molecule to fit into the more restricted active site of the target enzyme. nih.govresearchgate.net The introduction of specific halogen atoms can create additional binding interactions within the target's active site, further modulating selectivity. nih.gov Molecular docking studies are instrumental in this process, helping to visualize and predict binding modes and guide structural modifications. nih.govnih.gov

To combat the growing issue of drug resistance, molecules are designed to be less susceptible to bacterial efflux pumps, a common resistance mechanism. nih.gov One strategy is to increase the bulkiness of the substituent at the R⁷ position. nih.gov Another approach is the creation of dual-targeting or polypharmacological compounds that act on multiple targets simultaneously, making it more difficult for resistance to emerge. rsc.orgnih.gov This can involve creating hybrid molecules that combine the fluoroquinolone core with other pharmacophores, such as metal-chelating hydroxamic acids, to engage additional cellular targets. rsc.org Furthermore, modifying the physicochemical properties of the molecule, such as its acidity, can improve penetration through the bacterial cell wall. nih.gov

Synthesis and Biological Evaluation of Specific Derivative Classes

Building on these design principles, various classes of derivatives have been synthesized and evaluated to explore their therapeutic potential.

The conjugation of amino acids to a parent drug is a well-established strategy to improve pharmacokinetic properties or to create prodrugs that release the active compound at the target site. In the context of quinolones, creating conjugates with amino acids can serve multiple purposes, including enhancing cellular uptake and overcoming resistance. nih.govnih.gov The synthesis of these conjugates typically involves forming an amide bond between the carboxylic acid group of the quinolone and the amino group of an amino acid. mdpi.com While extensive data on this compound specifically is limited in this context, the principle has been successfully applied to related structures. For example, conjugates of ciprofloxacin (B1669076) and ofloxacin (B1677185) with dipeptides have been prepared to expand their activity. nih.gov The biological evaluation of these hybrids is crucial to determine if the desired enhancement in activity or targeted delivery is achieved.

Table 1: Conceptual Representation of Amino Acid Conjugates

This table illustrates the general structure and rationale for creating amino acid conjugates of a fluoroquinolone core.

| Core Scaffold | Conjugated Amino Acid (Example) | Linkage | Design Rationale | Potential Biological Activity |

|---|---|---|---|---|

| Fluoroquinolone-4-carboxylic Acid | Proline | Amide | Improve cell permeability, act as a turn-inducer for specific protein interactions. mdpi.com | Enhanced antibacterial or anticancer activity. |

| Fluoroquinolone-4-carboxylic Acid | Alanine | Amide | Modify solubility and pharmacokinetic profile. mdpi.com | Improved bioavailability and targeted action. |

| Fluoroquinolone-4-carboxylic Acid | Valine | Amide | Increase lipophilicity for better membrane transport. | Overcoming membrane-associated resistance mechanisms. |

Quinazolines, which are structural isomers of quinolines, serve as a valuable scaffold for developing new therapeutic agents, particularly kinase inhibitors for cancer therapy. researchgate.net Researchers have designed and synthesized quinazoline-based carboxylic acid analogues with fluorine substitutions, drawing inspiration from the fluoroquinolone structure. nih.gov A notable example is the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) as a selective inhibitor of Aurora A kinase. nih.govmdpi.comnih.gov

The design involved structural modifications of known non-selective inhibitors to enhance selectivity for Aurora A. nih.govresearchgate.net The synthesis was achieved by reacting the appropriate ethyl ester precursor with an aqueous sodium hydroxide (B78521) solution, followed by acidification to yield the final carboxylic acid derivative. mdpi.com Biological evaluation revealed that compounds with halogen substitutions showed potent inhibitory activity. nih.gov Specifically, the presence of the fluorine atom on the quinazoline (B50416) scaffold and a bromine atom on the terminal phenyl ring resulted in the most potent compound (6e) in the series. nih.gov This compound was found to induce apoptosis and arrest the cell cycle in cancer cells, making it a promising lead for further optimization. nih.govnih.gov

Table 2: In Vitro Aurora A Kinase Inhibitory Activity of Quinazoline Derivatives nih.gov

This table shows the inhibitory activity of various synthesized quinazoline-based carboxylic acid analogues against the Aurora A kinase enzyme.

| Compound | Substituents | Inhibitory Activity (%) at 10 µM |

|---|---|---|

| 6a | Unsubstituted Phenyl | 45.3 |

| 6b | 3-Bromophenyl | 62.8 |

| 6c | 8-Fluoro, 3-Methylphenyl | 55.4 |

| 6d | 8-Fluoro, Phenyl | 58.2 |

| 6e | 8-Fluoro, 3-Bromophenyl | 75.9 |

Fusing additional heterocyclic rings to the quinoline (B57606) framework creates novel chemical entities with potentially unique biological activities. This approach expands the structural diversity and allows for the exploration of new interactions with biological targets. One such example is the synthesis of pyrrolo[3,4-c]quinoline derivatives. researchgate.net The synthesis of 6-fluoro-2-phenyl-3-(substituted amino)-keto-fluoro-1-(aryl)-3-phenyl-pyrrolo[3,4-c]quinoline-2,9-diones has been reported, demonstrating the chemical feasibility of creating these complex fused systems. researchgate.net These compounds are then evaluated for a range of biological activities, including antimicrobial and anticancer effects. The specific biological data for these particular fused systems are part of ongoing research to identify novel therapeutic leads.

Beyond the specific classes mentioned, there is broad exploration of other derivatives of the fluorinated quinolone-4-carboxylic acid scaffold. A key area of modification is the N-1 substituent. For example, novel 1-trifluoromethyl-4-quinolone derivatives have been synthesized and evaluated for their antibacterial activity. nih.govscispace.com The trifluoromethyl group was introduced as a novel N-1 substituent using an oxidative desulfurization-fluorination reaction as the key step. nih.govscispace.com The resulting compounds were tested against a panel of bacteria, with some derivatives exhibiting antibacterial activity comparable to the established drug norfloxacin (B1679917) against strains like Staphylococcus aureus and Escherichia coli. nih.govscispace.com These findings highlight how modifying the N-1 position can significantly impact the biological properties of the quinolone core. scispace.com

Table 3: Antibacterial Activity of N-1 Substituted Fluoroquinolones nih.govscispace.com

This table presents the minimum inhibitory concentration (MIC, µg/mL) of novel 1-trifluoromethyl derivatives compared to norfloxacin against various bacterial strains.

| Compound | N-1 Substituent | S. aureus Smith | S. pneumoniae IID1210 | E. coli NIHJ JC-2 |

|---|---|---|---|---|

| Norfloxacin (1) | Ethyl | 0.39 | 3.13 | 0.1 |

| Derivative 8a | Trifluoromethyl | 0.78 | 6.25 | 0.2 |

| Derivative 8b | Trifluoromethyl | >100 | >100 | 12.5 |

Combinatorial Chemistry Approaches in Analog Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is highly valuable in drug discovery for exploring the structure-activity relationships of a scaffold like this compound. Instead of synthesizing compounds one by one, combinatorial methods allow for the parallel synthesis of hundreds or thousands of analogues. core.ac.uk

Key techniques include solid-phase synthesis, where molecules are built on a resin support, simplifying purification, and multi-component reactions like the Ugi reaction, where multiple starting materials are combined in a single step to create a diverse set of products. nih.gov By systematically varying the building blocks attached to the this compound core, researchers can generate vast libraries of analogues. These libraries can then be subjected to high-throughput screening to quickly identify "hit" compounds with desirable biological activity, which can then be selected for further lead optimization. escholarship.org This methodology accelerates the discovery process, enabling a more efficient exploration of the chemical space around the core scaffold. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Findings on 8-Fluoroquinoline-4-carboxylic Acid Research

Research surrounding this compound has primarily centered on its utility as a versatile building block for the synthesis of more complex molecules. The core structure, featuring a fluorine atom at the C-8 position and a carboxylic acid at the C-4 position, provides a unique combination of electronic properties and functional handles for chemical modification.

Key findings from various studies highlight that derivatives of this compound have shown significant potential as both antibacterial and anticancer agents. For instance, the introduction of various substituents at the C-7 position has been a major focus, profoundly influencing the spectrum and potency of antibacterial activity. nih.gov This is attributed to the interaction of the C-7 substituent with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone antibiotics. nih.gov

Furthermore, modifications of the quinoline (B57606) scaffold, including the synthesis of quinazoline (B50416) derivatives from fluoroquinolone carboxylic acids, have yielded compounds with potent anticancer activities. nih.govmdpi.comdongguk.edumdpi.com One notable example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has demonstrated significant inhibitory activity against Aurora A kinase, a key protein involved in cell cycle regulation, and has shown to induce apoptosis in cancer cell lines. nih.govmdpi.commdpi.com These findings underscore the importance of the this compound scaffold as a lead structure for the development of novel therapeutic agents.

Current Challenges in Developing Novel Fluoroquinolone Therapeutics

The development of new fluoroquinolone-based drugs is fraught with significant challenges, primarily driven by the escalating issue of antibiotic resistance. mdpi.comnih.gov Widespread and often indiscriminate use of fluoroquinolones has led to the emergence of multidrug-resistant pathogens, rendering many existing drugs less effective. mdpi.comnih.gov Resistance mechanisms in bacteria are multifaceted and include:

Mutations in Target Enzymes: Alterations in the quinolone-resistance-determining regions (QRDRs) of DNA gyrase and topoisomerase IV reduce the binding affinity of fluoroquinolones. mdpi.com

Efflux Pump Overexpression: Bacteria can actively pump the drug out of the cell, preventing it from reaching its intracellular targets. mdpi.com

Plasmid-Mediated Resistance: The acquisition of resistance genes, such as qnr genes, provides an additional layer of protection for the bacteria. mdpi.com

Beyond resistance, safety concerns also pose a significant hurdle. Fluoroquinolones have been associated with a range of adverse effects, including issues related to the central nervous system, musculoskeletal system, and cardiovascular system, leading to restrictions on their use for uncomplicated infections. bohrium.com

From a chemical standpoint, the synthesis of novel fluoroquinolone derivatives with improved efficacy and safety profiles requires innovative strategies to overcome these challenges. The need for new molecular scaffolds that can evade existing resistance mechanisms is a critical area of research. bohrium.com

Promising Avenues for Further Exploration of this compound as a Lead Compound

Despite the challenges, this compound remains a promising starting point for the development of new therapeutic agents. Several avenues of research hold significant potential:

Anticancer Drug Development: The demonstrated antiproliferative effects of derivatives highlight the potential of this scaffold beyond its traditional antibacterial role. nih.govresearchgate.net Further exploration of its derivatives as inhibitors of key cancer-related enzymes, such as kinases, could lead to the discovery of novel oncology drugs. nih.govmdpi.commdpi.com The ability to induce apoptosis in cancer cells is a particularly attractive feature. nih.govmdpi.commdpi.com

Combating Antibiotic Resistance: The versatility of the this compound structure allows for the design of hybrid molecules that combine the fluoroquinolone core with other pharmacophores. This strategy aims to create dual-action molecules that can overcome resistance mechanisms or target multiple pathways simultaneously. nih.gov

Targeting Atypical Pathogens: The broad-spectrum potential of fluoroquinolones can be further exploited by designing derivatives with enhanced activity against challenging pathogens, including mycobacteria and other intracellular bacteria. researchgate.net

The synthesis of novel derivatives with modified substituents at various positions of the quinoline ring will continue to be a key strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding and the future success of developing therapeutics based on the this compound scaffold will heavily rely on the integration of interdisciplinary approaches.

Computational Chemistry and Molecular Modeling: In silico methods are invaluable for understanding structure-activity relationships (SAR), predicting the binding modes of new derivatives with their biological targets, and assessing their potential for toxicity. nih.gov Molecular docking and dynamics simulations can guide the rational design of more potent and selective inhibitors. nih.gov

Structural Biology: Elucidating the crystal structures of derivatives in complex with their target enzymes provides crucial insights into the molecular basis of their activity and can inform the design of next-generation compounds with improved binding affinity.

Biophysical Techniques: Methods to study the interaction of these compounds with biological membranes and their transport across cellular barriers are essential for optimizing their pharmacokinetic properties and overcoming resistance mechanisms related to reduced permeability.

Metalloantibiotics: The complexation of fluoroquinolones with transition metal ions to form "metalloantibiotics" is an innovative strategy being explored to overcome bacterial resistance. This approach can alter the compound's mechanism of action and cellular uptake.

By combining the expertise of medicinal chemists, biologists, pharmacologists, and computational scientists, a more holistic approach can be taken to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoroquinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation and carboxylation steps under controlled conditions. For example, fluorination at the 8th position of the quinoline backbone can be achieved using hydrogen fluoride or fluorine gas in an inert atmosphere (e.g., nitrogen) to prevent side reactions . Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or dimethylformamide) to enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine substitution and aromatic proton environments. The carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures ≥95% purity, as reported in inventory analyses .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. The compound may cause skin/eye irritation (GHS H315/H319) . In case of exposure, rinse with water for 15 minutes and consult a physician. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the fluorine substituent at the 8th position influence the compound’s reactivity and biological activity compared to other halogenated analogues?

- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, increasing the carboxylic acid’s acidity and improving hydrogen-bonding interactions with biological targets. Comparative studies with chloro or bromo analogues (e.g., 8-Chloroquinoline-4-carboxylic acid) show reduced antimicrobial activity in non-fluorinated derivatives, as fluorine’s small atomic radius allows tighter binding to enzymes like DNA gyrase . For example:

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC, µM) |

|---|---|---|

| This compound | 2.5 | 15.3 |

| 8-Chloroquinoline-4-carboxylic acid | 10.4 | 28.7 |